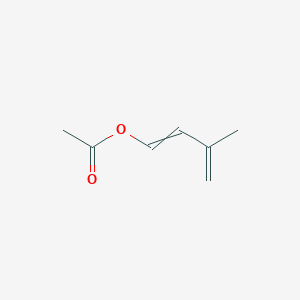
1-Acetoxy-3-methyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its clear, colorless to slightly yellow viscous liquid form . It is a derivative of butadiene, featuring an acetoxy group at the first carbon and a methyl group at the third carbon.
Métodos De Preparación
1-Acetoxy-3-methyl-1,3-butadiene can be synthesized through several methods:
-
Synthetic Routes
Reaction of Crotonaldehyde with Acetic Anhydride: This method involves the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate as a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through distillation.
Acetoxylation of 1,3-Butadiene: This method involves the gas-phase acetoxylation of 1,3-butadiene in the presence of a palladium-potassium acetate (Pd-KOAc) catalyst.
-
Industrial Production Methods
Análisis De Reacciones Químicas
1-Acetoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:
-
Diels-Alder Reactions
With Ortho-Carbazolequinones: This reaction yields benzocarbazolequinone.
With Diethyl Ketovinylphosphonate: This reaction can occur with or without Lewis acid assistance.
With Methyl Acrylate: This reaction yields racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid.
-
Cycloaddition Reactions
-
Photocatalysis
Visible Light Photocatalysis: This reaction involves the use of visible light to catalyze the reaction.
Aplicaciones Científicas De Investigación
1-Acetoxy-3-methyl-1,3-butadiene has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-3-methyl-1,3-butadiene involves its role as a diene in cycloaddition reactions. The compound participates in [4+2] cycloadditions, forming six-membered rings with dienophiles . These reactions are facilitated by the electronic properties of the acetoxy and methyl groups, which enhance the reactivity of the diene.
Comparación Con Compuestos Similares
1-Acetoxy-3-methyl-1,3-butadiene can be compared with other similar compounds:
-
1-Methoxy-1,3-butadiene
-
1-(Trimethylsiloxy)-1,3-butadiene
-
Trans-1-Phenyl-1,3-butadiene
-
2-Methyl-1,3-butadiene (Isoprene)
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-methylbuta-1,3-dienyl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3 |
Clave InChI |
KRROLIZNADPOLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=COC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

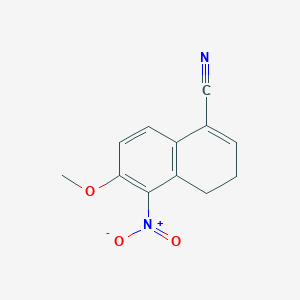
![6-[(3S)-3-methylpiperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8380633.png)
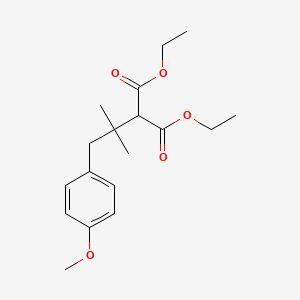
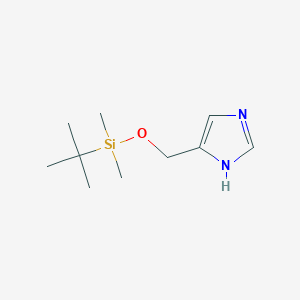
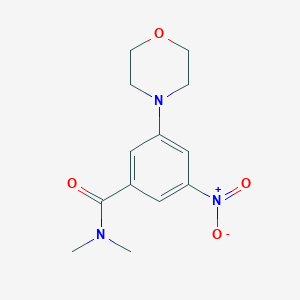
![2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid](/img/structure/B8380662.png)
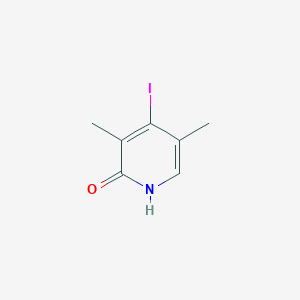


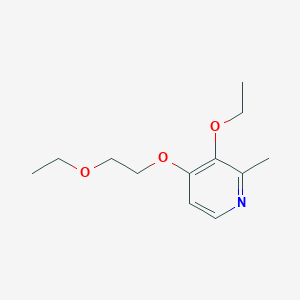
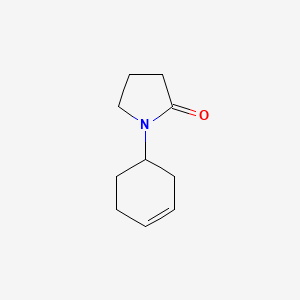
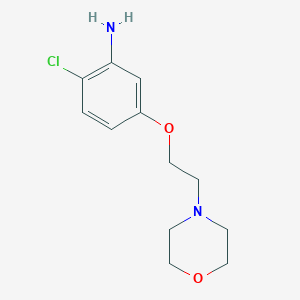
![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)
